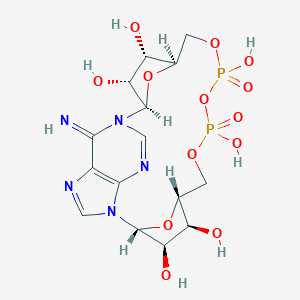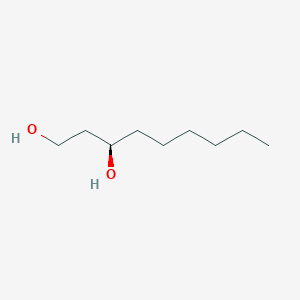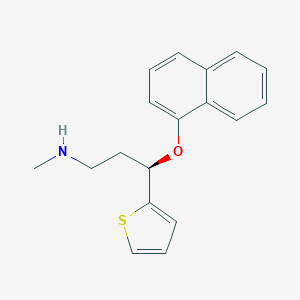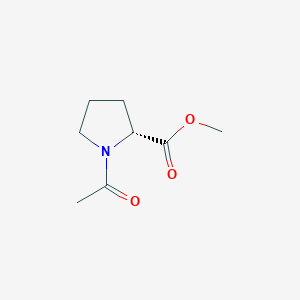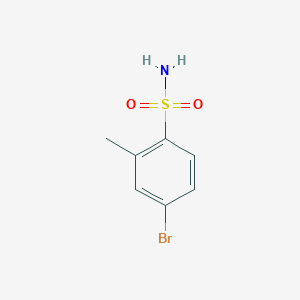
Nebracetam
概要
説明
- ラットにおいて、M1 アセチルコリン受容体作動薬 です。
- ヒトでの試験はまだ実施されていませんが、他のラセタム系薬と同様に、ノオトロピック として作用すると考えられています .
ネブラセタム: は、ラセタム系化合物の仲間です。
準備方法
化学反応の分析
- ネブラセタムは、酸化、還元、置換 などの様々な反応を起こすと考えられます。
- これらの反応における一般的な試薬と条件は、まだ特定されていません。
- これらの反応によって生成される主要な生成物は、十分に文書化されていません。
科学研究への応用
- ネブラセタムの用途は、いくつかの分野にわたっています。
化学: ノオトロピック化合物としての可能性。
生物学: 神経伝達物質と細胞プロセスへの影響。
医学: 治療特性の調査。
産業: 工業用途の探求(詳細は不明)。
科学的研究の応用
- Nebracetam’s applications span several fields:
Chemistry: Its potential as a nootropic compound.
Biology: Effects on neurotransmitters and cellular processes.
Medicine: Investigate its therapeutic properties.
Industry: Explore industrial uses (details are scarce).
作用機序
- ネブラセタムの効果は、M1 ムスカリン受容体 に関与している可能性があります。
- 正確な分子標的と経路は、まだ完全に解明されていません。
類似化合物との比較
- 残念ながら、類似化合物との直接比較は限られています。
- ネブラセタムの独自性は、特定の受容体作動薬作用と潜在的なノオトロピック特性にあります。
特性
IUPAC Name |
4-(aminomethyl)-1-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAFGJGYCUMTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97205-35-1 (fumarate) | |
| Record name | Nebracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00869598 | |
| Record name | (+/-)-Nebracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97205-34-0 | |
| Record name | Nebracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97205-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nebracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Nebracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEBRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30038QI8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of nebracetam?
A1: this compound appears to act primarily as an agonist for M1-muscarinic acetylcholine receptors. [, ] This interaction leads to a cascade of downstream effects, primarily involving intracellular calcium ion (Ca2+) mobilization.
Q2: How does this compound's interaction with M1 receptors affect intracellular calcium levels?
A2: this compound binding to M1 receptors stimulates the production of 1,4,5-inositol trisphosphate (IP3), a secondary messenger molecule. IP3, in turn, triggers the release of Ca2+ from intracellular stores, leading to a rise in intracellular Ca2+ concentration ([Ca2+]i). This increase in [Ca2+]i is thought to be involved in various neuronal processes, including synaptic plasticity and neurotransmission. [, ]
Q3: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C12H16N2O2 and a molecular weight of 216.28 g/mol. [, , ]
Q4: Is there spectroscopic data available for this compound?
A5: While specific spectroscopic data from the provided research papers is limited, the synthesis and characterization of this compound often involve techniques like Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR). [, , ] These methods help confirm the compound's identity and purity.
Q5: How does this compound distribute in the body?
A7: Research indicates that this compound can cross the blood-brain barrier, as evidenced by its detection in the cerebrospinal fluid (CSF) of patients administered the drug. [] The mean CSF concentration was found to be approximately 19% of the plasma concentration. []
Q6: What is known about this compound's metabolism and excretion?
A6: The provided research doesn't offer detailed information about this compound's metabolic pathways or excretion routes. Further investigation is needed to elucidate these aspects of its pharmacokinetic profile.
Q7: What in vitro models have been used to study the effects of this compound?
A9: Several in vitro studies have employed rat brain slices, cultured rat cerebellar granule cells, and human leukemic T cells (Jurkat cells) to investigate the effects of this compound on neuronal function and intracellular signaling. [, , , , ]
Q8: What are the key findings from in vivo studies on this compound's efficacy?
A10: In vivo studies in rodent models have demonstrated that this compound can ameliorate cognitive impairment induced by scopolamine, cerebral ischemia, and delta-9-tetrahydrocannabinol. [, , ] These findings suggest potential therapeutic benefits in conditions involving cognitive dysfunction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
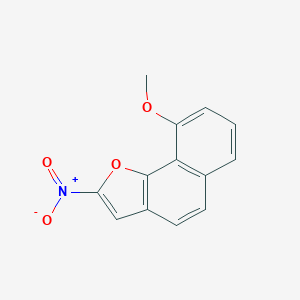
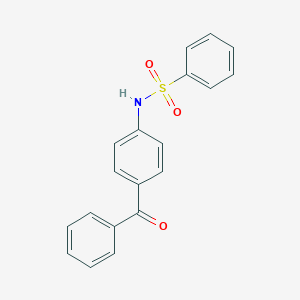
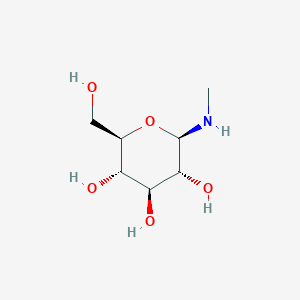
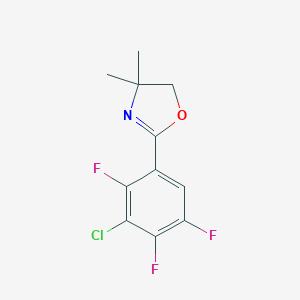
![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)
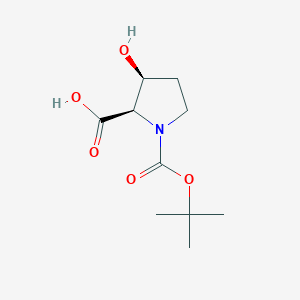
![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)
